molecular formula C9H9ClN2O2 B2442414 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2060034-47-9

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2442414
CAS No.: 2060034-47-9
M. Wt: 212.63
InChI Key: BKLNVUVYSAZFRN-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its diverse applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases such as tuberculosis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent functionalization . The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow systems to enhance efficiency and yield. Microreactor-based continuous flow systems have been reported for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a scalable and efficient approach for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine compounds .

Scientific Research Applications

6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

6-methylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c1-6-2-3-8-10-7(9(12)13)5-11(8)4-6;/h2-5H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLNVUVYSAZFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060034-47-9
Record name 6-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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